molecular formula C12H14N4S B2900429 2-(4-Phenylpiperazin-1-yl)-1,3,4-thiadiazole CAS No. 2034354-50-0

2-(4-Phenylpiperazin-1-yl)-1,3,4-thiadiazole

Cat. No.: B2900429
CAS No.: 2034354-50-0
M. Wt: 246.33
InChI Key: PXKOCYFXRQCEKZ-UHFFFAOYSA-N
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Description

2-(4-Phenylpiperazin-1-yl)-1,3,4-thiadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound features a thiadiazole ring fused with a phenylpiperazine moiety, which imparts unique chemical and biological properties. It has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders and as an antimicrobial agent .

Scientific Research Applications

Future Directions

For further details, refer to relevant research articles .

Mechanism of Action

Target of Action

Similar compounds have been reported to exhibit anticonvulsant activity , suggesting that they may interact with neuronal voltage-sensitive sodium channels .

Mode of Action

Based on the anticonvulsant activity of related compounds , it can be hypothesized that this compound may inhibit neuronal voltage-sensitive sodium channels, thereby reducing neuronal excitability and preventing the onset of seizures.

Biochemical Pathways

Inhibition of neuronal voltage-sensitive sodium channels can affect the propagation of action potentials in neurons, which is a critical process in the transmission of signals in the nervous system .

Pharmacokinetics

Similar compounds have been reported to exhibit potent inhibitory activity against acetylcholinesterase , suggesting that they may have good bioavailability and effective penetration into the central nervous system.

Result of Action

Based on the anticonvulsant activity of related compounds , it can be hypothesized that this compound may reduce neuronal excitability, thereby preventing the onset of seizures.

Action Environment

Factors such as temperature, ph, and the presence of other substances can potentially affect the stability and efficacy of many chemical compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Phenylpiperazin-1-yl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-phenylpiperazine with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions, leading to the formation of the desired thiadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(4-Phenylpiperazin-1-yl)-1,3,4-thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

2-(4-Phenylpiperazin-1-yl)-1,3,4-thiadiazole can be compared with other similar compounds to highlight its uniqueness:

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also features a phenylpiperazine moiety but has a pyrimidine ring instead of a thiadiazole ring.

    2-(4-Phenylpiperazin-1-yl)-1H-benz[d]imidazole: This compound contains a benzimidazole ring and has shown anxiolytic activity.

List of Similar Compounds

Properties

IUPAC Name

2-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4S/c1-2-4-11(5-3-1)15-6-8-16(9-7-15)12-14-13-10-17-12/h1-5,10H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXKOCYFXRQCEKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NN=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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